molecular formula C9H13N B14671975 4-Ethyl-2,6-dimethylpyridine CAS No. 36917-36-9

4-Ethyl-2,6-dimethylpyridine

Cat. No.: B14671975
CAS No.: 36917-36-9
M. Wt: 135.21 g/mol
InChI Key: YFCLFEIWFHJNFU-UHFFFAOYSA-N
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Description

4-Ethyl-2,6-dimethylpyridine is an organic compound with the molecular formula C₉H₁₃N. It is a derivative of pyridine, characterized by the presence of ethyl and methyl groups at specific positions on the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-2,6-dimethylpyridine can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate, formaldehyde, and ammonia, followed by cyclization and decarboxylation . Another method includes the use of Suzuki–Miyaura coupling, which involves the reaction of boronic acids with halopyridines under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of formaldehyde, acetone, and ammonia. This method is favored due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,6-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and various substituted pyridines .

Scientific Research Applications

4-Ethyl-2,6-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2,6-dimethylpyridine involves its interaction with various molecular targets. As a base, it can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. Its basicity and nucleophilicity can be modified by steric hindrance and resonance stabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

36917-36-9

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

4-ethyl-2,6-dimethylpyridine

InChI

InChI=1S/C9H13N/c1-4-9-5-7(2)10-8(3)6-9/h5-6H,4H2,1-3H3

InChI Key

YFCLFEIWFHJNFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1)C)C

Origin of Product

United States

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